molecular formula C7H9FN2 B1399936 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine CAS No. 1060802-39-2

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine

Cat. No.: B1399936
CAS No.: 1060802-39-2
M. Wt: 140.16 g/mol
InChI Key: QLZVZSJLHZNQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical and biological properties. This positional isomerism can result in different reactivity patterns and biological activities compared to other fluorinated pyridines .

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-9-3-6-2-7(8)5-10-4-6/h2,4-5,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZVZSJLHZNQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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